EGFR Kinase Selectivity Profile
Sporostatin (CAS 122588-63-0) is a potent and specific inhibitor of EGF receptor tyrosine kinase. Its IC50 for EGFR kinase is 0.1 μg/mL (0.38 μM). In contrast, its inhibitory activity is significantly weaker against ErbB-2, with an IC50 of 3 μg/mL (11 μM), and is negligible for other kinases such as PDGF receptor, v-src, and protein kinase C, where the IC50 is 100 μg/mL (380 μM) or higher [1]. This demonstrates a 30-fold selectivity for EGFR over ErbB-2 and a >1000-fold selectivity over other kinases.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.1 μg/mL (0.38 μM) for EGF receptor kinase |
| Comparator Or Baseline | ErbB-2: 3 μg/mL (11 μM); PDGF receptor, v-src, PKC: ≥100 μg/mL (380 μM) |
| Quantified Difference | 30-fold selectivity for EGFR over ErbB-2; >1000-fold selectivity over other kinases |
| Conditions | *In vitro* kinase inhibition assays using isolated enzymes. |
Why This Matters
This high degree of selectivity for EGFR over other tyrosine kinases makes Sporostatin (CAS 122588-63-0) a more precise tool for dissecting EGFR-specific signaling pathways compared to broader-spectrum kinase inhibitors, reducing confounding off-target effects in cellular studies.
- [1] Murakami, Y., et al. (1999). Sporostatin, a novel and specific inhibitor of EGF receptor kinase. *Anticancer Research*, 19(5B), 4145-4149. PMID: 10628366. View Source
